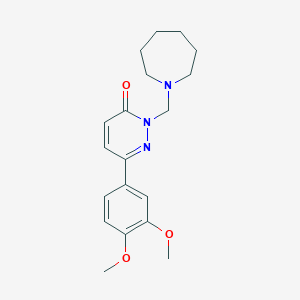
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethoxy Groups: Methoxylation of the quinazolinone core can be achieved using methanol and a suitable catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Propanamide Side Chain: The propanamide side chain can be attached through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with higher oxidation states, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains.
Cyclopentyl Amides: Compounds with cyclopentyl groups attached to amide functionalities.
Dimethoxy Substituted Compounds: Compounds with dimethoxy groups on aromatic rings.
Uniqueness
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H23N3O4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H23N3O4/c1-24-15-9-13-14(10-16(15)25-2)19-11-21(18(13)23)8-7-17(22)20-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,20,22) |
Clave InChI |
DLQDMSWREUWNKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3CCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174843.png)
![3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174847.png)
![N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12174863.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate](/img/structure/B12174869.png)


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide](/img/structure/B12174899.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B12174911.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide](/img/structure/B12174919.png)
![1-cyclopentyl-6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12174923.png)


![3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
